

# Comparative Kinase Selectivity Profile of CX-6258 Hydrochloride Hydrate

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## Compound of Interest

Compound Name: CX-6258 hydrochloride hydrate

Cat. No.: B8082075

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of **CX-6258 hydrochloride hydrate**, a potent pan-Pim kinase inhibitor, against other kinases. The data presented is supported by experimental findings to aid in the evaluation of its potential for targeted therapeutic applications.

CX-6258 is a potent, orally bioavailable inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are key regulators of cell survival and proliferation.[1] Understanding the cross-reactivity profile of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide summarizes the available data on the interaction of CX-6258 with a panel of kinases.

## Quantitative Kinase Inhibition Profile

The primary targets of CX-6258 are the three isoforms of the Pim kinase family. It exhibits nanomolar potency against these kinases. Notably, CX-6258 also demonstrates inhibitory activity against Fms-like tyrosine kinase 3 (Flt-3), albeit at a higher concentration.[2] The half-maximal inhibitory concentrations (IC50) for these kinases are detailed in the table below.

Kinase Target	IC50 (nM)
Pim-1	5
Pim-2	25
Pim-3	16
Flt-3	134

Table 1: IC50 values of CX-6258 against its primary and a key off-target kinase. Data sourced from Haddach et al., 2012.[\[2\]](#)

## Kinome-wide Selectivity

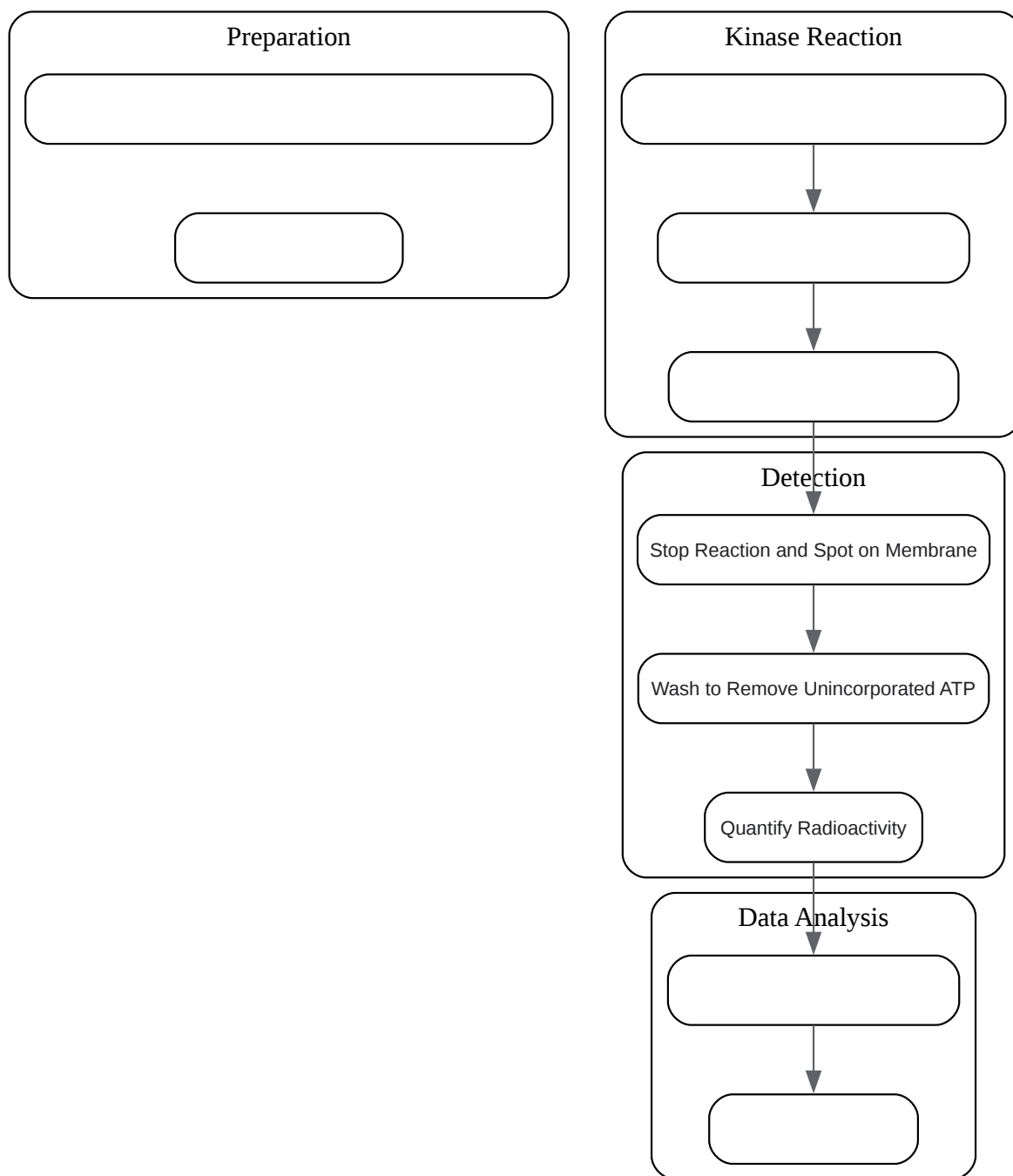
To assess its broader selectivity, CX-6258 was screened against a panel of 107 kinases at a concentration of 0.5  $\mu$ M. The results demonstrated a high degree of selectivity, with only the Pim kinases (Pim-1, Pim-2, and Pim-3) and Flt-3 showing more than 80% inhibition at this concentration.[\[2\]](#) This indicates that CX-6258 has a well-defined and narrow target profile at therapeutically relevant concentrations.

## Experimental Protocols

The determination of the inhibitory activity of CX-6258 was performed using established biochemical assays.

### Radiometric Kinase Assay for Pim Kinases

The IC50 values for Pim-1, Pim-2, and Pim-3 were determined using a radiometric kinase assay. This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. The general workflow for this type of assay is as follows:



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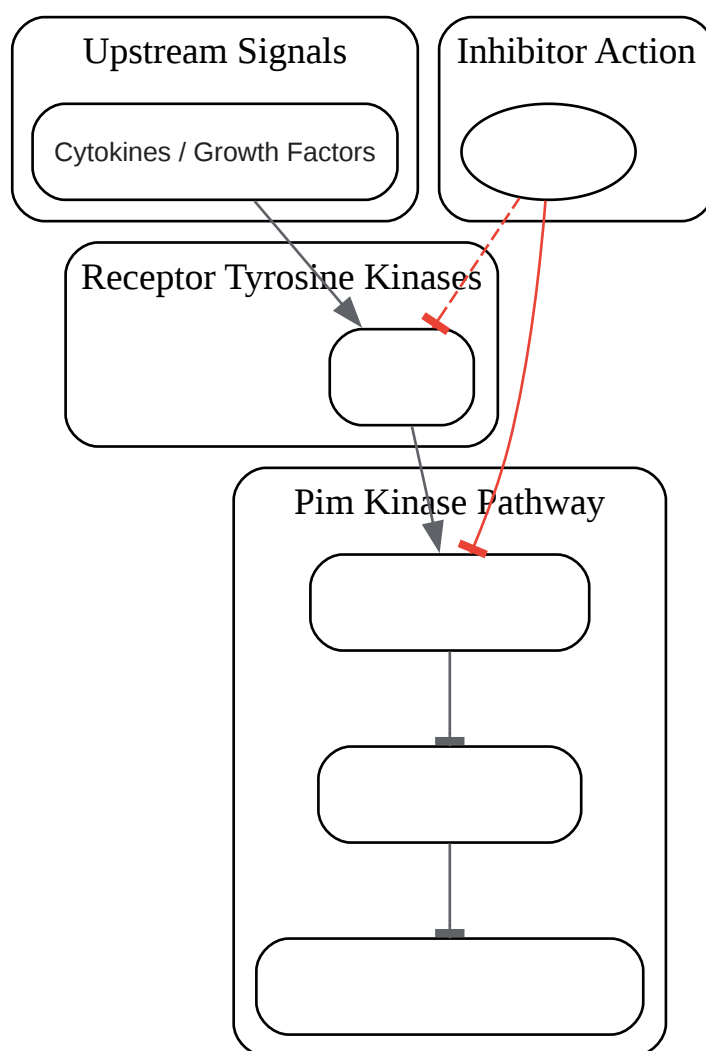
Caption: Workflow for a radiometric kinase assay.

## Flt-3 Kinase Inhibition Assay

The inhibitory activity against Flt-3 was also determined using a biochemical assay, likely a variation of the radiometric assay or a luminescence-based assay that measures ATP consumption.

## Signaling Pathway Context

CX-6258 primarily targets the Pim kinase signaling pathway, which is involved in cell survival and apoptosis resistance. Its off-target activity on Flt-3 is also relevant in certain cancer types where both Pim and Flt-3 pathways are dysregulated.



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Caption: Simplified signaling pathway showing CX-6258 targets.

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## References

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- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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